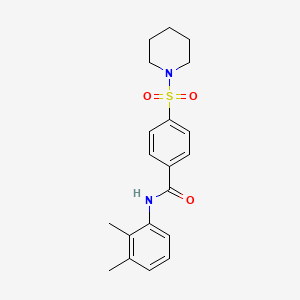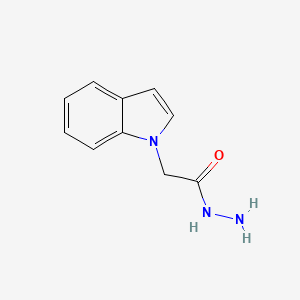![molecular formula C21H25N5 B2452925 4-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]quinoline CAS No. 2380085-11-8](/img/structure/B2452925.png)
4-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]quinoline is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as TBPQ, and it is a heterocyclic compound that belongs to the class of quinoline derivatives. In
作用機序
The mechanism of action of 4-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]quinoline is not fully understood. However, it is believed to inhibit the activity of certain enzymes that are involved in the growth and replication of cancer cells and viruses. It may also interact with cellular components and affect their function.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit viral replication, and affect cellular signaling pathways. It has also been shown to have neuroprotective properties and may have potential applications in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using 4-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]quinoline in lab experiments is its potential as a fluorescent probe for imaging cells. It is also relatively easy to synthesize and has shown promising results in inhibiting the growth of cancer cells and viruses. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
将来の方向性
There are several future directions for research on 4-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]quinoline. One direction is to further investigate its mechanism of action and identify specific targets that it interacts with. This could lead to the development of more effective therapeutic agents. Another direction is to explore its potential applications in the treatment of neurodegenerative diseases. Additionally, further studies could be conducted to optimize the synthesis method and improve the purity of the compound.
合成法
The synthesis of 4-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]quinoline involves a series of chemical reactions. The first step involves the reaction of 6-tert-butyl-3-aminopyridazine with 4-bromo-1,2-dimethylquinoline in the presence of a palladium catalyst. This reaction yields this compound as the final product. The purity of the compound can be improved by recrystallization.
科学的研究の応用
4-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]quinoline has potential applications in various fields of scientific research. It has been studied for its anticancer properties, and it has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its antiviral properties, and it has shown activity against some viruses such as HIV and herpes simplex virus. Additionally, it has been studied for its potential use as a fluorescent probe for imaging cells.
特性
IUPAC Name |
4-[4-(6-tert-butylpyridazin-3-yl)piperazin-1-yl]quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5/c1-21(2,3)19-8-9-20(24-23-19)26-14-12-25(13-15-26)18-10-11-22-17-7-5-4-6-16(17)18/h4-11H,12-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVOYUNLQINICSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(C=C1)N2CCN(CC2)C3=CC=NC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[5-chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl]-N-[2-(2-fluorophenyl)ethyl]piperidine-4-carboxamide](/img/structure/B2452843.png)
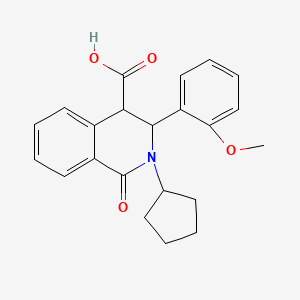
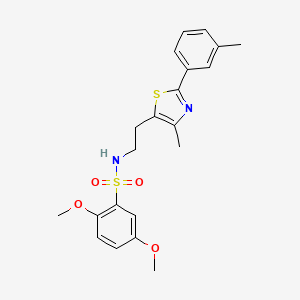

![N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}cyclopropanecarboxamide](/img/structure/B2452850.png)
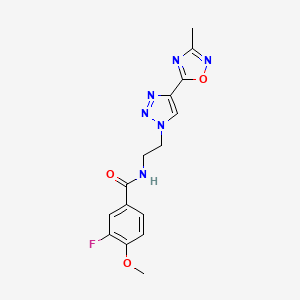
![N-[4-(4-pentylcyclohexyl)phenyl]-3,4-dihydro-2(1H)-isoquinolinecarboxamide](/img/structure/B2452853.png)
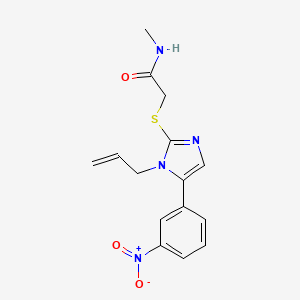
![ethyl 2-(2-(thiophen-2-yl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2452856.png)


